

C18:1 Ceramide-d7 provider and purity specifications for research use.

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Compound of Interest

Compound Name: C18:1 Ceramide-d7

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A Technical Guide to C18:1 Ceramide-d7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **C18:1 Ceramide-d7**, a critical tool for researchers in the fields of lipidomics, cell signaling, and drug development. This deuterated analog of C18:1 ceramide serves as an invaluable internal standard for mass spectrometry-based quantification and as an exogenous agent to probe the intricate roles of ceramides in cellular processes.

C18:1 Ceramide-d7: Providers and Purity Specifications

For research applications demanding high purity and lot-to-lot consistency, several reputable suppliers offer **C18:1 Ceramide-d7**. The following table summarizes the key specifications from major providers.



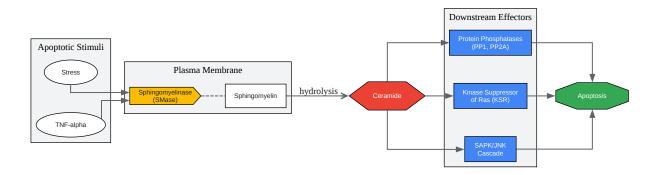
Provider	Product Name	Catalog Number (Example)	Purity	Format	Storage Temperatur e
Avanti Polar Lipids (distributed by Sigma- Aldrich/Merck)	C18:1 Ceramide-d7 (d18:1- d7/18:1)	860747	>99%[1][2]	Solution (1 mg/mL in Chloroform:M ethanol) or Powder	-20°C[1][2]
Cayman Chemical	C18 Ceramide-d7 (d18:1- d7/18:0)	1840942-14- 4	≥99% deuterated forms (d1-d7) [3]	Crystalline Solid	-20°C

Note: Product details and availability may vary. Researchers should consult the respective provider's website for the most current information.

The Role of C18:1 Ceramide in Cellular Signaling

Ceramides, including C18:1 ceramide, are bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways. They are central to the regulation of cellular processes such as apoptosis, cell cycle arrest, and senescence. An overview of the ceramide-mediated apoptosis pathway is presented below.





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Ceramide-Mediated Apoptosis Signaling Pathway.

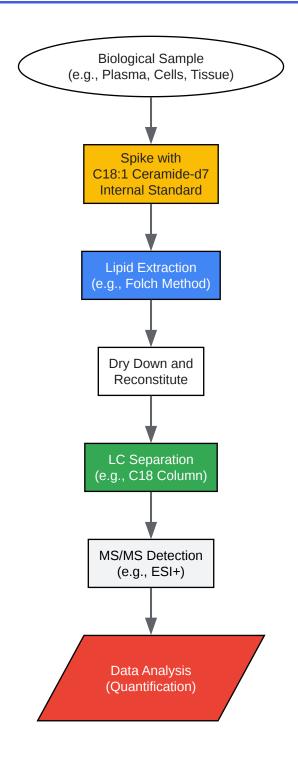
Experimental Protocols Utilizing C18:1 Ceramide-d7

The deuterated nature of **C18:1 Ceramide-d7** makes it an ideal internal standard for the accurate quantification of endogenous C18:1 ceramide levels by liquid chromatography-mass spectrometry (LC-MS). It can also be introduced into cell cultures to study its effects on cellular processes.

Quantification of Endogenous Ceramides by LC-MS/MS

This protocol provides a general framework for the analysis of ceramides in biological samples.





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Workflow for Ceramide Quantification using LC-MS/MS.

- 1. Sample Preparation and Lipid Extraction:
- Objective: To extract lipids, including ceramides, from the biological matrix.



• Procedure:

- To a known amount of sample (e.g., 100 μL of plasma or 1x10⁶ cells), add a precise amount of C18:1 Ceramide-d7 internal standard solution.
- Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
- Vortex thoroughly and incubate at room temperature with agitation.
- Centrifuge to separate the organic and aqueous phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the extracted lipids under a stream of nitrogen.
- Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

2. LC-MS/MS Analysis:

- Objective: To separate and detect endogenous ceramides and the C18:1 Ceramide-d7 internal standard.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

Chromatography:

- Column: A C18 reversed-phase column is commonly used for ceramide separation.
- Mobile Phases: A gradient of two mobile phases is typically employed. For example,
 Mobile Phase A could be water with a small percentage of formic acid and ammonium
 formate, and Mobile Phase B could be a mixture of acetonitrile and isopropanol with
 similar additives.
- Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the ceramides.



· Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for ceramide analysis.
- Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known lipids. The mass spectrometer is set to monitor specific precursor-toproduct ion transitions for each ceramide species and the deuterated internal standard.

3. Data Analysis:

• Objective: To calculate the concentration of endogenous ceramides.

Procedure:

- Integrate the peak areas for the endogenous C18:1 ceramide and the C18:1 Ceramide-d7 internal standard.
- Calculate the ratio of the peak area of the endogenous ceramide to the peak area of the internal standard.
- Generate a standard curve using known concentrations of a non-deuterated C18:1 ceramide standard.
- Determine the concentration of the endogenous C18:1 ceramide in the sample by comparing its peak area ratio to the standard curve.

Cell Culture Treatment with C18:1 Ceramide

 Objective: To investigate the biological effects of exogenous C18:1 ceramide on cultured cells.

Procedure:

 Preparation of Ceramide Stock Solution: Dissolve C18:1 Ceramide in a suitable organic solvent such as ethanol or DMSO to create a concentrated stock solution.



 Cell Seeding: Plate cells at the desired density in culture plates and allow them to adhere overnight.

Treatment:

- Dilute the ceramide stock solution in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the medium is non-toxic to the cells (typically <0.1%).
- Remove the old medium from the cells and replace it with the ceramide-containing medium.
- Include a vehicle control (medium with the same concentration of the organic solvent but without ceramide).
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- Downstream Analysis: Following treatment, cells can be harvested and analyzed for various endpoints, such as apoptosis (e.g., by Annexin V staining or caspase activity assays), cell viability (e.g., by MTT assay), or changes in gene or protein expression.

Conclusion

C18:1 Ceramide-d7 is an indispensable tool for researchers investigating the complex roles of ceramides in health and disease. Its high purity and the availability of well-established analytical and cell-based protocols enable precise quantification and functional studies. This guide provides a foundational understanding to aid in the successful application of C18:1 Ceramide-d7 in your research endeavors.

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